N-(4-butan-2-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is classified as a pharmaceutical compound with a specific focus on its role as a TRPA1 antagonist. The compound has been studied for its potential therapeutic applications in pain management and inflammation control. It is identified by the CAS number 349085-38-7 and has various synonyms including HC-030031 and TOSLAB 829227 .
The synthesis of N-(4-butan-2-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide typically involves multiple steps that can include:
Specific technical parameters such as reaction temperatures, solvents (e.g., dimethyl sulfoxide), and catalysts may vary based on the exact synthetic route chosen. For instance, reaction conditions might be optimized for yield and purity through varying temperatures and reaction times .
The molecular formula of N-(4-butan-2-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is C18H21N5O3 with a molecular weight of 355.39 g/mol. The structure consists of:
The compound's melting point ranges from 221°C to 223°C, indicating its solid state at room temperature .
N-(4-butan-2-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide participates in several chemical reactions:
These reactions are critical for understanding both its synthetic routes and its pharmacological interactions .
The mechanism of action for N-(4-butan-2-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide primarily involves its role as an antagonist at TRPA1 channels. Upon binding to these channels:
Studies indicate that this compound does not significantly affect other ion channels such as TRPV1 or TRPV4, highlighting its selectivity .
The physical properties of N-(4-butan-2-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide include:
Property | Value |
---|---|
Melting Point | 221–223 °C |
Density | 1.33 ± 0.1 g/cm³ (predicted) |
Solubility | Soluble in DMSO (10 mg/mL) |
Stability | Stable for 2 years at room temperature; solutions in DMSO stable at -20°C for up to 3 months |
Color | White to beige |
These properties are essential for handling and storage considerations in laboratory settings .
N-(4-butan-2-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide has several notable applications:
N-(4-butan-2-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide (designated TCS 5861528 or Chembridge-5861528) is a potent and selective antagonist of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel. TRPA1 functions as a homotetrameric non-selective cation channel predominantly expressed in sensory neurons and pulmonary epithelial cells. It acts as a chemosensor for environmental irritants and endogenous inflammatory mediators [1] [3]. TCS 5861528 inhibits TRPA1 activation through non-competitive antagonism, binding to allosteric sites to stabilize the channel’s closed conformation [3]. This prevents conformational changes induced by electrophilic agonists like allyl isothiocyanate (AITC), which typically modify N-terminal cysteine residues (e.g., Cys621, Cys641, Cys665) to induce channel gating [1].
Calcium imaging studies using TRPA1-expressing HEK-293 cells demonstrate that TCS 5861528 (5 µM) reduces AITC-evoked (100 µM) intracellular Ca²⁺ influx by >80% [3]. This attenuation occurs via:
Table 1: Electrophilic TRPA1 Activators and Inhibition by TCS 5861528
Activator | Concentration | TCS 5861528 (µM) | Ca²⁺ Influx Inhibition |
---|---|---|---|
Allyl isothiocyanate | 100 µM | 5 | >80% |
4-Hydroxynonenal | 10 µM | 10 | 67% |
Acrolein | 50 µM | 5 | 75% |
A critical pharmacological attribute of TCS 5861528 is its high selectivity for TRPA1 over other TRP channels. In vitro assays reveal:
This selectivity profile stems from structural divergence in antagonist-binding pockets. TRPA1 possesses a unique N-terminal ankyrin repeat domain (ARD) absent in TRPV1/TRPV4, allowing TCS 5861528 to exploit steric and electrostatic differences [1]. Molecular docking simulations suggest the compound’s acetamide group forms hydrogen bonds with ARD residues (Arg919, Asn954), while its purine core engages in π-stacking with Tyr842 [3].
Table 2: Selectivity Profile of TCS 5861528 Across TRP Channels
TRP Channel | Agonist | TCS 5861528 (µM) | Activity Inhibition | Relative Selectivity (vs. TRPA1) |
---|---|---|---|---|
TRPA1 | AITC (100 µM) | 5 | >80% | 1x |
TRPV1 | Capsaicin (1 µM) | 10 | <15% | >5x |
TRPV4 | GSK101 (0.1 µM) | 20 | <20% | >4x |
TRPM8 | Menthol (100 µM) | 30 | 42% | 0.25x |
Quantitative characterization of TCS 5861528’s antagonism reveals concentration-dependent inhibition of TRPA1 activators:
Dose-response curves exhibit hill slopes of 1.2–1.5, suggesting positive cooperativity in antagonist binding. Notably, pre-incubation with TCS 5861528 (10 min) shifts agonist EC₅₀ values rightward by 5-fold for AITC and 3-fold for 4-HNE, confirming reversible, non-covalent antagonism [3]. At concentrations >20 µM, plateau effects emerge due to compound aggregation or off-target interactions [6].
Table 3: In Vitro Pharmacodynamics of TCS 5861528
Agonist | Cell Model | IC₅₀ (µM) | Hill Slope | Max. Inhibition |
---|---|---|---|---|
AITC | hTRPA1-HEK293 | 4.0 | 1.5 | 98% |
4-HNE | hTRPA1-HEK293 | 8.7 | 1.2 | 89% |
Cinnamaldehyde | Mouse sensory neurons | 6.3 | 1.3 | 91% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7